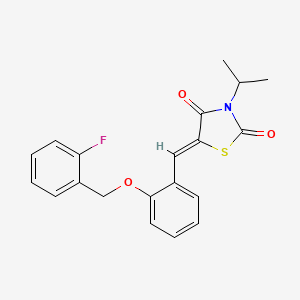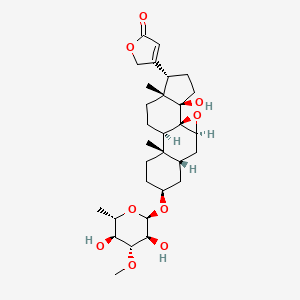
Antiproliferative agent-50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative Agent-50 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-50 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams, which are then further modified to produce the final compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative Agent-50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while reduction may produce reduced derivatives of the compound .
Applications De Recherche Scientifique
Antiproliferative Agent-50 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Antiproliferative Agent-50 involves its binding to nuclear DNA in cancer cells. This binding leads to the formation of DNA cross-links, which distort the DNA conformation and inhibit transcription. The resulting DNA damage triggers apoptosis, effectively inhibiting the proliferation of cancer cells . The compound also interacts with various molecular targets and pathways, including the inhibition of thioredoxin reductase and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Antiproliferative Agent-50 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds also exhibit significant antiproliferative activity and have been studied for their potential anticancer properties.
Eugenol derivatives: These compounds have been modified to enhance their antiproliferative potential and have shown promising results in various cancer cell lines.
Uniqueness: this compound stands out due to its selective targeting of cancer cells and its ability to induce apoptosis through DNA binding and oxidative stress mechanisms. Its unique structure and mode of action make it a valuable compound in the field of anticancer research .
Propriétés
Formule moléculaire |
C22H19N3O3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
5-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2 |
Clé InChI |
SNCQXPKYNNYYPW-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




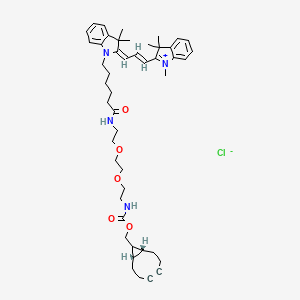
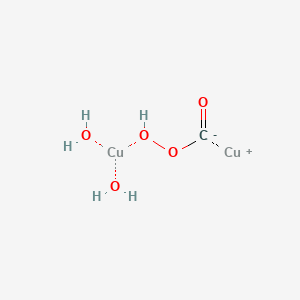
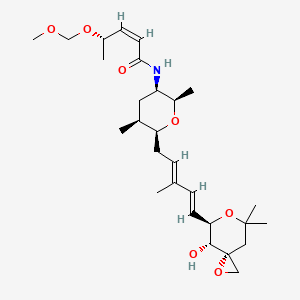
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
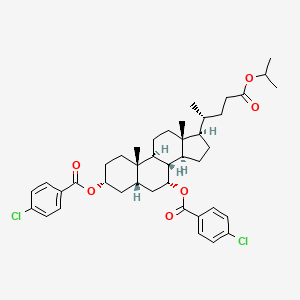
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
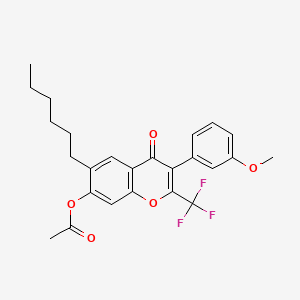
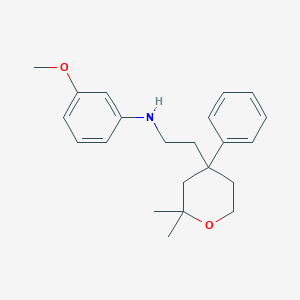

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
